molecular formula C11H18ClN3O B13160533 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B13160533
M. Wt: 243.73 g/mol
InChI Key: NTUKQAWQNCDJMJ-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a dihydropyrimidinone core, and an amino group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminocyclohexyl)acetic acid hydrochloride
  • Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
  • 1-Aminocyclohexaneacetic acid hydrochloride

Uniqueness

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its dihydropyrimidinone core, which is not present in the similar compounds listed above

Properties

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C11H17N3O.ClH/c1-8-7-9(15)14-10(13-8)11(12)5-3-2-4-6-11;/h7H,2-6,12H2,1H3,(H,13,14,15);1H

InChI Key

NTUKQAWQNCDJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2(CCCCC2)N.Cl

Origin of Product

United States

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